
N-Me-Val-OMe HCl
Overview
Description
N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl, CAS 3339-44-4) is a modified amino acid derivative with a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 38.33 Ų, 4 rotatable bonds, and a consensus logP (octanol/water partition coefficient) of 0.93 . Its water solubility ranges from 0.896 mg/mL (Ali method) to 10.4 mg/mL (SILICOS-IT method), classifying it as "soluble" to "very soluble" . These properties make it a candidate for drug development, particularly in peptide synthesis and as a chiral building block .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-L-valine methyl ester hydrochloride is typically synthesized through the esterification of N-methyl-L-valine with methanol in the presence of hydrochloric acid. The reaction involves the following steps:
Starting Materials: N-methyl-L-valine and methanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-valine methyl ester hydrochloride follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix N-methyl-L-valine and methanol with hydrochloric acid.
Continuous Stirring: Ensures uniform mixing and reaction completion.
Temperature Control: Maintains optimal reaction temperature for efficient esterification.
Purification: Industrial purification techniques such as distillation and crystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-valine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-methyl-L-valine and methanol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: N-methyl-L-valine and methanol.
Substitution: Derivatives with substituted functional groups.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Peptide Synthesis
Overview : N-Me-Val-OMe HCl is a significant building block in peptide synthesis. Its structural properties allow it to be incorporated into various peptides, enhancing their biological activity and stability.
Applications :
- Modified Peptides : It is utilized to create modified peptides that can exhibit improved pharmacological properties.
- Non-racemizable Reactions : The compound has been shown to participate in non-racemizable amide-forming reactions, which are crucial for synthesizing dipeptides and tripeptides with high yields and purity. For instance, coupling reactions involving this compound have achieved yields exceeding 90% without detectable diastereomers .
Reaction Type | Yield (%) | Diastereomeric Excess (%) |
---|---|---|
Coupling with Boc-L-Tyr-OH | 90 | 99 |
Dipeptide formation | 95 | >92 |
Pharmaceutical Development
Overview : this compound plays a critical role in drug formulation, particularly for drugs targeting neurological disorders.
Mechanism :
- Mimicking Amino Acids : The compound mimics natural amino acids, influencing neurotransmitter pathways and potentially enhancing drug efficacy.
- Neuroprotective Agents : Research indicates its use in developing neuroprotective agents that can mitigate the effects of neurodegenerative diseases .
Biochemical Research
Overview : In biochemical studies, this compound is employed to investigate protein folding and enzyme activity.
Applications :
- Protein Folding Studies : It aids researchers in understanding the mechanisms of protein folding by serving as a substrate in various enzymatic reactions.
- Enzyme Activity Assays : The compound is used to assess enzyme kinetics and interactions within biological systems .
Agrochemical Applications
Overview : The compound is also utilized in the agrochemical sector for developing herbicides and growth regulators.
Applications :
- Herbicide Development : this compound contributes to the formulation of herbicides that enhance crop yield and resistance.
- Growth Regulators : Its properties are leveraged to create growth regulators that improve plant health and productivity .
Cosmetic Formulations
Overview : In cosmetics, this compound serves as a conditioning agent.
Applications :
- Skin and Hair Care Products : The compound enhances the texture and feel of skin and hair products, making it valuable in cosmetic formulations .
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated the efficiency of using this compound in synthesizing bioactive peptides. The research highlighted its ability to facilitate high-yield peptide bond formation under mild conditions, showcasing its potential in pharmaceutical applications .
Case Study 2: Neuroprotective Drug Development
Research involving this compound focused on its application in developing drugs for treating Alzheimer's disease. The study found that compounds incorporating this amino acid exhibited enhanced neuroprotective properties compared to non-modified counterparts .
Mechanism of Action
The mechanism of action of N-Methyl-L-valine methyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release N-methyl-L-valine, which can then participate in various biochemical pathways. The methylation of the amino group may influence its interaction with enzymes and receptors, potentially altering biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares N-Me-Val-OMe HCl with analogous methylated amino acid esters and related hydrochloride salts. Key compounds include:
H-(D-Ala-L-O-Val)-OBn · HCl (JG88B)
- Molecular Formula: C₁₅H₂₂ClNO₄
- Molecular Weight : 307.79 g/mol
- Synthesis : Prepared via HCl gas treatment of Boc-protected precursors in ethyl acetate, yielding a viscous oil with 99% purity .
- Characterization : NMR and HRMS confirmed structure and purity .
N-Me-Lys(Boc)-OMe·HCl (CAS 2044710-91-8)
- Molecular Formula : C₁₃H₂₇ClN₂O₄
- Molecular Weight : 310.82 g/mol
- Applications : Used as an intermediate in peptide synthesis, particularly for introducing protected lysine residues .
H-Ala-Val-OMe HCl (CAS 111742-14-4)
- Molecular Formula : C₉H₁₉ClN₂O₃
- Molecular Weight : 238.71 g/mol
- Properties : LogP of 1.54 and PSA of 81.42 Ų, indicating higher polarity than this compound .
- Applications : Studied in green chemistry for ionic liquid applications .
Ethyl L-Valinate Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₂
- Molecular Weight : 181.66 g/mol
- Structural Similarity : Shares the same molecular formula as this compound but differs in ester group (ethyl vs. methyl) and methylation site .
- Regulatory Status : Classified under HS code 2922499990, similar to this compound .
Data Tables for Comparative Analysis
Biological Activity
N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a derivative of the amino acid valine, characterized by its methylation at the amino group and esterification of the carboxyl group. With the molecular formula CHClNO, this compound has garnered attention for its diverse biological activities and potential therapeutic applications.
Overview
This compound is primarily utilized in organic synthesis and biological research. Its unique structural properties enable it to participate in various biochemical pathways, making it a valuable compound for studying amino acid derivatives and their effects on biological systems .
The biological activity of this compound can be attributed to its ability to undergo hydrolysis, releasing N-methyl-L-valine, which can interact with various enzymes and receptors. This interaction may influence metabolic pathways, potentially altering physiological responses. The methylation of the amino group is particularly significant as it may enhance or modify the compound's binding affinity to specific biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, analogs of this compound have shown cytotoxic effects against several cancer cell lines. A notable example is the study of cyclodepsipeptides related to this compound, which demonstrated significant cytotoxicity against colon carcinoma cells .
Compound | Cell Line | IC (µg/mL) |
---|---|---|
This compound Analog | HCT-116 (Colon) | 9.8 |
Sansalvamide A | HCT-116 (Colon) | 0.98 |
Sansalvamide A | COLO 205 (Colon) | 3.5 |
Sansalvamide A | SK-MEL-2 (Melanoma) | 5.9 |
These findings suggest that modifications to the N-Me-Val structure can enhance its cytotoxic properties, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that compounds with structural similarities to this compound can inhibit the growth of various pathogenic bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival .
Case Studies
- Synthesis and Activity Correlation : A study focused on synthesizing various analogs of this compound revealed a correlation between structural modifications and biological activity. The introduction of different functional groups significantly altered the compound's efficacy against cancer cell lines, suggesting that strategic modifications can enhance therapeutic potential .
- Therapeutic Applications : In clinical settings, derivatives of this compound are being investigated for their potential in treating resistant strains of bacteria and cancer cells. For example, compounds derived from N-Me-Val have shown effectiveness against vancomycin-resistant strains in preliminary trials, highlighting their potential role in developing new antibiotics .
Q & A
Q. How can researchers determine the purity of N-Me-Val-OMe HCl using analytical techniques?
Basic Question
Methodological Answer:
To assess purity, combine chromatographic and spectroscopic methods:
- HPLC Analysis : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) and UV detection at 210–220 nm. Compare retention times against a reference standard .
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm structural integrity and detect impurities. For example, the methyl ester group in this compound should show a singlet at ~3.6 ppm in -NMR .
- Potentiometric Titration : Adapt methods from HCl-HPO mixture analysis. Use NaOH as titrant and determine endpoints via first/second derivative plots of pH vs. volume .
Q. What experimental strategies resolve contradictory data in the structural elucidation of this compound?
Advanced Question
Methodological Answer:
Contradictions in spectral or crystallographic data require multi-modal validation:
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water) and analyzing diffraction patterns .
- Computational Docking : Compare theoretical (DFT-optimized) and experimental IR/Raman spectra to validate functional groups .
- Multi-Spectral Correlation : Cross-validate NMR, MS, and UV-Vis data. For example, discrepancies in mass fragments may indicate degradation products requiring LC-MS/MS analysis .
Q. What are the recommended protocols for safe handling and storage of this compound?
Basic Question
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; wash hands post-handling .
- Storage : Keep in airtight containers at 2–8°C, desiccated to prevent hydrolysis of the methyl ester group. Monitor for discoloration or precipitate formation, which indicate degradation .
Q. How can researchers design stability studies for this compound under varying conditions?
Advanced Question
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to stressors (heat: 40–60°C, humidity: 75% RH, light: UV-Vis). Monitor degradation kinetics via HPLC at intervals (0, 7, 14 days) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life. For example, plot ln(k) vs. 1/T to calculate activation energy for hydrolysis .
Table 1: Example Stability Data (Hypothetical)
Condition | Degradation Rate (k, day⁻¹) | Half-life (days) |
---|---|---|
25°C, dry | 0.002 | 346 |
40°C, 75% RH | 0.015 | 46 |
60°C, dry | 0.030 | 23 |
Q. How to adapt titration methods for quantitative analysis of this compound?
Basic Question
Methodological Answer:
- Procedure : Dissolve 0.1 g of this compound in 50 mL deionized water. Titrate with 0.1 M NaOH while monitoring pH.
- Endpoint Determination : Use Logger-Pro software to generate first (d(pH)/dV) and second (d²(pH)/dV²) derivative plots. The second derivative crossing zero indicates the equivalence point .
- Calculation : Moles of NaOH at the endpoint = Molarity × Volume. Assuming 1:1 stoichiometry, this equals moles of this compound .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
Advanced Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., methotrexate targets). Set grid boxes around active sites and analyze binding energies (ΔG) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous solutions. Analyze RMSD and hydrogen-bonding patterns .
- QSAR Modeling : Corrogate structural features (e.g., logP, H-bond donors) with activity data to predict bioavailability .
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHGHUMLSLOID-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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